molecular formula C15H15N3O4S2 B2419577 2-((4-(2,4-Dioxothiazolidin-3-yl)piperidin-1-yl)sulfonyl)benzonitrile CAS No. 1795482-07-3

2-((4-(2,4-Dioxothiazolidin-3-yl)piperidin-1-yl)sulfonyl)benzonitrile

Numéro de catalogue B2419577
Numéro CAS: 1795482-07-3
Poids moléculaire: 365.42
Clé InChI: ABTITQIAXSAXOF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-((4-(2,4-Dioxothiazolidin-3-yl)piperidin-1-yl)sulfonyl)benzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and is a highly potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).

Applications De Recherche Scientifique

Antioxidant Studies

DTZP has been investigated for its antioxidant potential. In a recent study , researchers synthesized organic salts based on DTZP and characterized their crystalline structures. These salts were optimized using computational methods and analyzed for natural bond orbitals (NBOs), frontier molecular orbitals (FMOs), and global reactivity parameters. The stability of DTZP and charge transfer phenomena were confirmed. Additionally, antioxidant studies revealed that DTZP exhibited significant antioxidant activity, making it a promising candidate for further exploration.

Anticancer Properties

DTZP derivatives have shown promise as potential anticancer agents. In vitro evaluations against lung cancer (A549) and breast adenocarcinoma (MCF-7) cell lines demonstrated considerable effects . Further studies are warranted to explore the underlying mechanisms and optimize DTZP derivatives for targeted cancer therapy.

Antimicrobial Activity

Several studies have assessed the antimicrobial properties of DTZP and its derivatives. These compounds have been evaluated against various pathogens, including bacteria and fungi. Notably, some DTZP derivatives exhibited significant zones of inhibition against microbial growth . Understanding their mode of action and potential synergy with existing antimicrobial drugs is crucial for clinical applications.

Molecular Docking and Protein Interaction

DTZP’s molecular docking predictions have highlighted its interactions with biological macromolecules. For instance, it was found to intercalate with DNA base pairs, forming strong interactions with benzimidazole and methyl benzimidazole . Investigating DTZP’s binding affinity to specific proteins and nucleic acids can provide insights into its therapeutic potential.

Bioavailability Enhancement

As a salt form, DTZP may enhance bioavailability due to improved solubility and stability. Multicomponent crystals, such as organic salts, play a crucial role in pharmaceutical solid forms. Selecting appropriate salt formers can optimize drug properties, including bioavailability .

Inhibition of Mcl-1 Protein

DTZP derivatives have been designed and evaluated for their inhibitory activity against Mcl-1 protein, which is associated with cancer cell survival. Fluorescence polarization assays (FPAs) revealed their potential as Mcl-1 inhibitors . Further studies could explore their efficacy in cancer treatment.

Mécanisme D'action

Target of Action

The primary target of this compound is DNA gyrase , an enzyme that is essential for bacterial DNA replication . DNA gyrase is involved in the unwinding and supercoiling of bacterial DNA, which is a crucial step in bacterial replication .

Mode of Action

The compound interacts with DNA gyrase, altering its function and thereby inhibiting bacterial DNA replication . The compound is designed to have a new binding mode to DNA gyrase, allowing for a more potent antibacterial effect . This interaction also provides activity against current quinolone-resistant bacterial strains .

Biochemical Pathways

The compound affects the DNA replication pathway in bacteria. By inhibiting DNA gyrase, the compound prevents the unwinding and supercoiling of bacterial DNA, thereby halting bacterial replication .

Pharmacokinetics

The compound’s pharmacokinetic profile is designed to improve its bioavailability. The C-7 multi-ring substituents were chosen with the intent of substantially modifying physicochemical properties (size, charge, lipophilicity) in order to improve the pharmacokinetic profile . These modifications aim to alter bacterial cell penetrability, affecting permeability-based antibiotic resistance .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth. By preventing the proper functioning of DNA gyrase, the compound halts bacterial DNA replication, thereby stopping bacterial proliferation . The compound has shown promising direct activity against Gram-negative strains, and anti-biofilm activity against Gram-positive strains .

Propriétés

IUPAC Name

2-[4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidin-1-yl]sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S2/c16-9-11-3-1-2-4-13(11)24(21,22)17-7-5-12(6-8-17)18-14(19)10-23-15(18)20/h1-4,12H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTITQIAXSAXOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)S(=O)(=O)C3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.